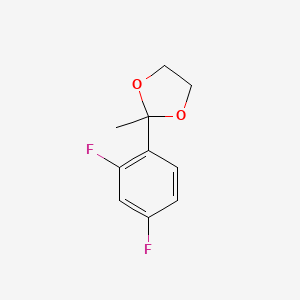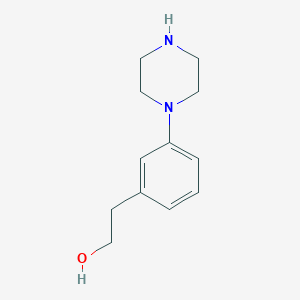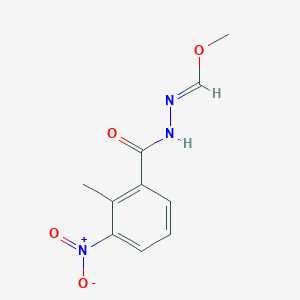![molecular formula C10H7F3N4O B3162955 1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone CAS No. 882747-79-7](/img/structure/B3162955.png)
1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone
Overview
Description
The compound “1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone” is a heterocyclic compound containing a 1,2,4-triazole ring . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance . Various synthetic methods have been developed over the past 20 years . For instance, a stoichiometric amount of copper iodide has been used to enable an efficient azide alkyne cycloaddition for the preparation of several triazolo acyclic nucleosides and triazolo acyclic nucleoside phosphonates .Chemical Reactions Analysis
Triazole compounds are known to participate in various chemical reactions. For example, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing the trifluoroacetyl protecting group has been reported .Scientific Research Applications
Antibacterial and Plant Growth Regulatory Activities
The compound, as a part of 1H-1,2,4-triazole derivatives containing the pyridine moiety, has been studied for its antibacterial and plant growth regulatory activities. Several derivatives showcased notable antifungal and plant growth regulatory properties (Liu et al., 2007).
Antimicrobial Properties
Compounds incorporating the 1H-1,2,4-triazole and pyridine units have been synthesized and analyzed for their antimicrobial efficacy. The results indicated that some of these compounds, including 1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone, displayed a broad spectrum of antimicrobial activity (Holla et al., 2005).
Synthesis and Structural Studies
Efforts have been made to synthesize and understand the structural intricacies of this compound and its derivatives. Studies have covered aspects such as crystal structure, vibrational frequencies, and molecular orbital energies. These insights are crucial for the compound's application in various fields, including pharmaceuticals and materials science (Ataol et al., 2014).
Fungicidal Activity
Derivatives of this compound have been synthesized and assessed for their fungicidal activities. Preliminary bioassays indicated that certain compounds show moderate to excellent inhibitory effects against various fungal species (Mao et al., 2013).
Antiviral Activities
The compound has also been explored for its potential antiviral properties. Newly synthesized heterocyclic compounds based on this structure were evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, showcasing the compound's potential in antiviral research (Attaby et al., 2006).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole core have been reported to exhibit a wide range of biological activities, including anticancer , antibacterial, antiviral, and anti-inflammatory effects .
Mode of Action
1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may interact with its targets to disrupt normal cell processes, leading to programmed cell death.
Biochemical Pathways
These could potentially include pathways related to cell proliferation, apoptosis, and inflammation .
Pharmacokinetics
The presence of the 1,2,4-triazole core in the compound suggests that it may have good bioavailability, as this heterocyclic structure is known to form hydrogen bonds with different targets, improving pharmacokinetic properties .
Result of Action
This suggests that the compound may have a cytotoxic effect on cancer cells, inhibiting their proliferation and inducing apoptosis .
properties
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c1-6(18)9-8(17-5-14-4-16-17)2-7(3-15-9)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQMLXTYGSKPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157932 | |
| Record name | 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882747-79-7 | |
| Record name | 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882747-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(2-methylfuran-3-carbonyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3162876.png)


![N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B3162899.png)


![N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide](/img/structure/B3162923.png)
![4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3162936.png)
![3-{4-[(2-Thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B3162942.png)
![Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3162947.png)
![Methyl 4-{4-[(2-ethoxyanilino)carbothioyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B3162956.png)
![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3162961.png)
![3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone](/img/structure/B3162969.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162973.png)